molecular formula C18H17F2N3O3 B12273941 n-[(3,4-Difluorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine

n-[(3,4-Difluorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine

Cat. No.: B12273941
M. Wt: 361.3 g/mol
InChI Key: CRXOPJZQRWQSSP-UHFFFAOYSA-N
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Description

N-[(3,4-Difluorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine is a synthetic organic compound with the molecular formula C18H17F2N3O3. It is characterized by the presence of a quinazoline core substituted with methoxy groups and a difluorophenylmethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Difluorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Difluorophenylmethyl Moiety: The final step involves the coupling of the difluorophenylmethyl group to the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Difluorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(3,4-Difluorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,4-Difluorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as a kinase inhibitor in cancer therapy.

    Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor (EGFR) and is used in cancer treatment.

Uniqueness

N-[(3,4-Difluorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine is unique due to the presence of difluorophenyl and trimethoxy groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity and selectivity towards specific molecular targets compared to other quinazoline derivatives .

Properties

Molecular Formula

C18H17F2N3O3

Molecular Weight

361.3 g/mol

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-6,7,8-trimethoxyquinazolin-4-amine

InChI

InChI=1S/C18H17F2N3O3/c1-24-14-7-11-15(17(26-3)16(14)25-2)22-9-23-18(11)21-8-10-4-5-12(19)13(20)6-10/h4-7,9H,8H2,1-3H3,(H,21,22,23)

InChI Key

CRXOPJZQRWQSSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC(=C(C=C3)F)F)OC)OC

Origin of Product

United States

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